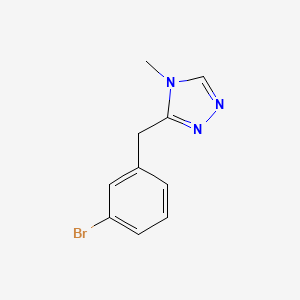

3-(3-Bromobenzyl)-4-methyl-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-bromophenyl)methyl]-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14-7-12-13-10(14)6-8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZUNIMIHFNQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368533-94-1 | |

| Record name | 3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 3 Bromobenzyl 4 Methyl 4h 1,2,4 Triazole Systems

Spectroscopic Analysis Techniques

General principles for the spectroscopic analysis of 1,2,4-triazole (B32235) systems are well-established. For the specific compound , the following analyses would be necessary for full structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For 3-(3-Bromobenzyl)-4-methyl-4H-1,2,4-triazole, one would expect to identify specific signals corresponding to the protons and carbons of the 3-bromobenzyl group, the N-methyl group, and the 1,2,4-triazole ring. However, specific chemical shift values (δ), coupling constants (J), and peak multiplicities from experimental studies on this exact compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. A spectrum for this compound would be expected to show characteristic absorption bands for C-H bonds in the aromatic and methyl groups, C=N and N-N stretching vibrations from the triazole ring, and C-Br stretching from the benzyl (B1604629) group. researchgate.netresearchgate.net Without experimental data, a specific table of vibrational frequencies cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the bromophenyl and triazole rings. The analysis would reveal the wavelengths of maximum absorption (λmax), which correspond to π→π* and n→π* transitions. rsc.org Specific experimental values for λmax for this compound are not documented in the available resources.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For the target compound (C10H10BrN3), the expected molecular ion peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) would confirm its molecular formula. Analysis of fragment ions would help to confirm the connectivity of the benzyl and triazole moieties. While predicted mass-to-charge ratios can be calculated, experimentally determined fragmentation data is unavailable.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal System and Space Group

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. To determine the crystal system (e.g., monoclinic, orthorhombic) and space group, a single-crystal X-ray diffraction experiment is required. Literature searches did not yield any published crystal structures for this compound. While crystallographic data exists for similar molecules, such as 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, these structures are significantly different and cannot be used to describe the target compound. mdpi.com

Analysis of Bond Lengths, Angles, and Dihedral Angles

Experimentally determined data for bond lengths, bond angles, and dihedral angles for this compound are not available in published literature. This information would require a dedicated crystallographic study of the compound.

Data Table for Bond Lengths is not available.

Data Table for Bond Angles is not available.

Data Table for Dihedral Angles is not available.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonds, Chalcogen Bonds)

A detailed investigation of the intermolecular interactions for this compound, which would describe the crystal packing and identify specific forces such as hydrogen bonding, π-stacking, and halogen bonds, cannot be conducted without the crystal structure data. The presence of a bromine atom and aromatic rings suggests the potential for halogen bonding and π-stacking interactions, but without experimental confirmation, any discussion would be purely speculative.

Computational and Theoretical Investigations of 3 3 Bromobenzyl 4 Methyl 4h 1,2,4 Triazole Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry, electronic properties, and spectroscopic features of heterocyclic compounds, including 1,2,4-triazole (B32235) derivatives. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties. For a molecule such as 3-(3-Bromobenzyl)-4-methyl-4H-1,2,4-triazole, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVDZ, would be the standard approach to elucidate its fundamental chemical characteristics. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. mdpi.com The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE), a critical indicator of molecular stability and reactivity. researchgate.net

A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 1,2,4-triazole derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the triazole and substituted phenyl rings. mdpi.com In the case of this compound, the HOMO is expected to be located primarily on the electron-rich 1,2,4-triazole and bromobenzyl moieties, while the LUMO would also be distributed across these π-systems. The specific energies and the resulting band gap determine the molecule's potential for electron transfer and its behavior in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Triazole System Note: Specific values for this compound are not available in the cited literature and would require dedicated quantum chemical calculations. The table below illustrates how such data would be presented.

| Parameter | Description | Illustrative Value Range for Triazoles |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the capacity to donate electrons. | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the capacity to accept electrons. | -1.0 to -2.5 eV |

| Band Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO); indicates chemical reactivity and stability. | 4.5 to 5.5 eV |

Understanding the distribution of electronic charge within a molecule is crucial for predicting its interaction with other molecules. Atomic net charges, often calculated using methods like Mulliken population analysis, provide a quantitative measure of the partial charge on each atom. mdpi.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution. MEP maps illustrate regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. For 1,2,4-triazole systems, the most electronegative regions are consistently found around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. researchgate.net In this compound, the MEP would likely show significant negative potential around the N1 and N2 atoms of the triazole ring and the bromine atom, while positive potential would be concentrated around the hydrogen atoms.

Tautomerism is a significant phenomenon in many heterocyclic systems, including 1,2,4-triazoles, which can exist in different isomeric forms (e.g., 1H, 2H, and 4H). researchgate.netresearchgate.net However, in this compound, the presence of the methyl group at the N4 position prevents the common prototropic tautomerism involving this nitrogen.

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. researchgate.net These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. semanticscholar.org

For this compound, a simulation would provide the frequencies for characteristic vibrations, such as C-H stretching of the aromatic and methyl groups, C=N and N-N stretching within the triazole ring, and C-Br stretching. Comparing the simulated spectrum with an experimental one serves as a rigorous confirmation of the molecule's structure and allows for a detailed assignment of each absorption band to a specific molecular motion. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, isolated molecules at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time at finite temperatures. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. pensoft.net

For this compound, an MD simulation could be used to study its behavior in a solvent, revealing information about solvation shells and intermolecular interactions like hydrogen bonding. Furthermore, if the molecule is being investigated for biological applications, MD simulations can model its interaction with a target protein or enzyme, providing crucial information about binding stability, conformational changes upon binding, and the key residues involved in the interaction. pensoft.netjocpr.com

Theoretical Prediction of Reactivity and Stability

The data obtained from quantum chemical calculations can be used to compute a range of global and local reactivity descriptors that predict a molecule's chemical behavior.

Global Reactivity Descriptors: Parameters such as the HOMO-LUMO gap, chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are derived from the frontier orbital energies. researchgate.netacs.org Chemical hardness is a measure of resistance to charge transfer; a molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. acs.org

Local Reactivity: The MEP map is a primary tool for predicting local reactivity, indicating the most likely sites for electrophilic and nucleophilic attack. researchgate.net Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at each atomic site.

For this compound, these theoretical predictions would help to anticipate its behavior in various chemical environments, guiding synthetic modifications and applications.

Bond Dissociation Energies and Decomposition Pathways

Theoretical studies, often employing density functional theory (DFT), are instrumental in determining the bond dissociation energies (BDE) within the this compound molecule. BDE is a key indicator of the thermal stability of a compound, with higher BDE values suggesting greater stability. The weakest bonds in the molecule are the most likely to break first upon heating, initiating the decomposition process.

For triazole derivatives, the initial decomposition pathways are often associated with the cleavage of bonds involving substituent groups or the fragmentation of the triazole ring itself. In the case of this compound, the C-N and C-C bonds linking the benzyl (B1604629) group to the triazole ring, as well as the N-N bonds within the ring, are of particular interest. Computational models can predict the energy required to break these bonds, thereby identifying the most probable initial steps of thermal decomposition. For instance, studies on similar triazole derivatives have shown that the decomposition can be initiated by the homolytic cleavage of the exocyclic C-C bond or by the rupture of the N-N bond in the triazole ring, depending on the nature of the substituents. The presence of the bromobenzyl group may influence the decomposition mechanism, potentially favoring pathways that involve the C-Br bond or the benzyl moiety.

The decomposition of energetic materials based on the 1,2,4-triazole framework has been explored through thermal experiments and mass spectrometry, revealing that the presence of different functional groups significantly affects the decomposition pathways. rsc.org The thermal behavior of 1,2,4-triazole derivatives has been investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide data on decomposition temperatures and weight loss profiles. jocpr.com

| Bond Type | General Range of Dissociation Energy (kJ/mol) | Potential Influence on Decomposition |

| C-N (ring) | 300 - 400 | Cleavage can lead to ring opening. |

| N-N (ring) | 160 - 250 | Often the weakest bond in the ring, a likely point of initial decomposition. |

| C-C (benzyl) | 340 - 370 | Cleavage would separate the benzyl group from the triazole ring. |

| C-Br | 280 - 300 | A relatively weak bond that could be an initial site of decomposition. |

| C-H (methyl) | 410 - 430 | Stronger bond, less likely to be the initial point of cleavage. |

Note: The values in this table are representative for similar chemical bonds and are intended for illustrative purposes. Specific BDEs for this compound would require dedicated computational studies.

Heats of Formation for Energetic Applications

The heat of formation (HOF) is a fundamental thermodynamic property that is crucial for assessing the energetic potential of a compound. A high positive heat of formation is often a desirable characteristic for energetic materials, as it indicates a large amount of energy stored within the molecule. Computational chemistry provides reliable methods for predicting the HOF of molecules like this compound.

Isodesmic reactions are a common computational strategy used to calculate accurate heats of formation. This method involves a hypothetical reaction in which the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. For the target molecule, an appropriate isodesmic reaction would involve simpler, well-characterized molecules containing similar chemical bonds.

| Compound Type | Typical Heat of Formation (kJ/mol) |

| Basic 1,2,4-Triazole | ~150 |

| Nitro-substituted Triazoles | 200 - 500+ |

| Triazole-based Energetic Salts | 300 - 800+ |

| Metal-Organic Frameworks with Triazole Ligands | Can exceed 2000 |

Note: This table provides a general comparison of heats of formation for different classes of triazole compounds to contextualize the potential energetic properties of this compound.

Molecular Docking Studies for Theoretical Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. These studies are crucial for understanding the potential biological activity of the compound and for guiding the design of new, more potent derivatives.

The 1,2,4-triazole scaffold is a common feature in many biologically active compounds, and its derivatives have been the subject of numerous molecular docking studies against a wide range of biological targets, including enzymes and receptors. pensoft.netnih.govnih.govmdpi.comacs.org These studies have shown that the triazole ring can participate in various non-covalent interactions, such as hydrogen bonding, and hydrophobic interactions, which are essential for ligand-protein binding.

A molecular docking study of this compound would involve computationally placing the molecule into the binding site of a selected protein target. The binding affinity and the specific interactions between the ligand and the amino acid residues of the protein would then be calculated and analyzed. For example, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the bromobenzyl group can engage in hydrophobic and halogen bonding interactions. The methyl group on the nitrogen at position 4 can also influence the molecule's conformation and its fit within the binding pocket.

While specific docking studies for this compound are not widely reported in the literature, studies on analogous compounds provide a strong basis for predicting its potential interactions. For instance, various 1,2,4-triazole derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX), various kinases, and microbial enzymes, demonstrating the versatility of this heterocyclic system in drug design. The insights gained from such theoretical studies are invaluable for identifying potential therapeutic targets and for the rational design of future experimental work.

Research Applications in Chemical Biology and Medicinal Chemistry Mechanistic and Scaffold Based Studies

Antimicrobial Research Utilizing the 1,2,4-Triazole (B32235) Scaffold

The 1,2,4-triazole nucleus is a cornerstone in the development of antimicrobial agents, showing efficacy against a wide range of pathogenic bacteria and fungi. researchgate.net Its structural features allow for diverse modifications, leading to compounds with enhanced potency and selectivity. nih.gov

Antibacterial Activity Studies (In vitro Efficacy, Mechanisms of Action)

Derivatives of the 1,2,4-triazole scaffold have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govsci-hub.se Hybrid molecules, created by combining the 1,2,4-triazole ring with other known antibacterial pharmacophores like quinolones, have shown particular promise in overcoming resistance. nih.govsci-hub.se For instance, certain 1,2,4-triazole derivatives of clinafloxacin (B351) exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL, which was more active than the parent drug. nih.gov Similarly, hybrids of 1,2,4-triazole with ofloxacin (B1677185) and ciprofloxacin (B1669076) have shown comparable or superior efficacy to the original antibiotics against various pathogens. nih.gov

The proposed mechanisms of action for these compounds are varied. One suggested mechanism involves the inhibition of bacterial topoisomerases, enzymes crucial for DNA replication and repair. mdpi.com The structural diversity of the synthesized derivatives allows them to interact with various bacterial targets, making the 1,2,4-triazole scaffold a valuable platform for developing new antibacterial agents to combat the growing threat of antibiotic resistance. nih.govnih.gov

| Compound/Derivative Class | Bacterial Strain | In Vitro Efficacy (MIC in µg/mL) | Reference(s) |

| Clinafloxacin-1,2,4-triazole hybrids | Methicillin-resistant S. aureus (MRSA) | 0.25 | nih.gov |

| Ofloxacin-1,2,4-triazole hybrids | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | nih.gov |

| Ciprofloxacin-1,2,4-triazole hybrid (12h) | Multidrug-resistant E. coli | 0.25 | nih.gov |

| Schiff base hybrid (33d) with nitrothiophene | E. coli, Y. pseudotuberculosis, P. aeruginosa | 2- to 35-fold higher than ampicillin | nih.gov |

| Fluorobenzoylthiosemicarbazides | Methicillin-sensitive and -resistant S. aureus | 7.82 - 31.25 | mdpi.com |

Antifungal Activity Studies (In vitro Efficacy, Ergosterol (B1671047) Biosynthesis Inhibition, CYP51 Enzyme Targeting, Resistance Mechanisms)

The 1,2,4-triazole scaffold is arguably most renowned for its application in antifungal agents. nih.gov Marketed drugs such as fluconazole (B54011), itraconazole, and voriconazole (B182144) are cornerstones of antifungal therapy and all feature this heterocyclic core. researchgate.netnih.gov These agents exhibit broad-spectrum activity against pathogenic fungi, including various Candida and Aspergillus species. researchgate.netsci-hub.se

The primary mechanism of action for azole antifungals is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51, also known as Erg11 in yeasts). nih.govnih.govnih.gov This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govnih.gov By binding to the heme iron in the enzyme's active site, 1,2,4-triazole derivatives disrupt the conversion of lanosterol to ergosterol. nih.gov This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, which compromises membrane integrity and fluidity, ultimately inhibiting fungal growth. nih.govnih.gov Molecular docking studies have confirmed the strong binding affinity of novel triazole derivatives for the CYP51 active site. nih.govmdpi.com

Unfortunately, the extensive use of azole antifungals has led to the emergence of resistance. novapublishers.com Key resistance mechanisms include:

Mutations in the ERG11 (CYP51) gene: Point mutations can reduce the binding affinity of the azole drug to the target enzyme. asm.orgoup.com

Overexpression of ERG11: Increased production of the CYP51 enzyme requires higher drug concentrations to achieve inhibition. asm.org

Efflux Pump Overexpression: Fungal cells can actively transport the drug out of the cell through the overexpression of membrane transporters like those encoded by the MDR1 and CDR1 genes, reducing the intracellular drug concentration. asm.orgoup.com

| Compound/Derivative Class | Fungal Pathogen | In Vitro Efficacy (MIC in µg/mL) | Reference(s) |

| Triazole derivatives (Compounds 3, 6-8, 28, 29, 32) | Candida albicans | 0.0152 (Comparable to Voriconazole) | sci-hub.se |

| Triazole derivatives (Compounds 3, 6, 7) | Candida parapsilosis | Higher activity than fluconazole & voriconazole | sci-hub.se |

| (Z)-5o (oxime ether derivative) | Rhizoctonia solani | EC₅₀ = 0.41 | nih.gov |

| Compound 5j (carboxamide derivative) | Phytophthora capsici | EC₅₀ = 17.362 | mdpi.com |

| Compound 6h (carboxamide derivative) | Physalospora piricola | EC₅₀ = 13.095 | mdpi.com |

Anticancer Research and Antiproductive Activity Investigations

The 1,2,4-triazole scaffold is a privileged structure in the design of anticancer agents. researchgate.netnih.gov Several FDA-approved drugs, such as the aromatase inhibitors letrozole (B1683767) and anastrozole (B1683761) used in breast cancer treatment, contain the 1,2,4-triazole moiety. researchgate.net Numerous studies have demonstrated the antiproliferative effects of various 1,2,4-triazole derivatives against a panel of human cancer cell lines, including breast, liver, lung, colon, and leukemia models. researchgate.netisres.org

The mechanisms underlying their anticancer activity are diverse. Certain derivatives have been found to be potent inhibitors of key enzymes and proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and tubulin. nih.gov For example, specific novel derivatives showed strong tubulin inhibitory activity and BRAF inhibition. nih.gov The ability of the triazole nucleus to act as a bioisostere for amide or ester groups and its favorable solubility profile contribute to its success in anticancer drug design. researchgate.netnih.gov Researchers continue to explore the potential of this scaffold by synthesizing new compounds and evaluating their efficacy and molecular targets. nih.govekb.eg

| Compound/Derivative Class | Cancer Cell Line | In Vitro Efficacy (IC₅₀ in µM) | Mechanism of Action | Reference(s) |

| Compound 8c | Various | Not specified | EGFR inhibitor (IC₅₀ = 3.6), Tubulin inhibitor | nih.gov |

| Compound 8d | Various | Not specified | BRAF inhibitor, Tubulin inhibitor | nih.gov |

| Schiff bases (TB-NO₂, TB-OCH₃) | HEPG2, HCT-116, MCF-7 | Effective activity | Induction of apoptosis (Bax/Bcl-2 ratio) | ekb.eg |

| 3,4,5-trimethoxyphenyl derivative | Various | Significant inhibition | Not specified | isres.org |

| 4-piperidinyl derivative | Various | Significant inhibition | Not specified | isres.org |

Antiviral and Antitubercular Research

The 1,2,4-triazole ring is a key component in several antiviral and antitubercular agents, highlighting its broad antimicrobial spectrum. nih.gov

Ribavirin, a broad-spectrum antiviral drug, is a well-known example of a clinically used medication containing the 1,2,4-triazole scaffold. bohrium.com Research has shown that various derivatives possess activity against a range of DNA and RNA viruses, including influenza viruses, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). nih.govbohrium.comnuft.edu.ua For instance, certain acetamide-substituted analogs showed excellent inhibitory properties against HIV-1, comparable to the drug doravirine. nih.gov The triazole ring's resistance to metabolic degradation and favorable pharmacokinetic properties make it an attractive moiety for antiviral drug development. nih.govnuft.edu.ua

In the field of antitubercular research, 1,2,4-triazole derivatives are regarded as a promising class of effective candidates against Mycobacterium tuberculosis, including multidrug-resistant strains. researchgate.netrowan.edu Studies have reported compounds with significant in vitro activity. For example, one derivative (C4) was found to be highly active against M. tuberculosis H37Ra with a MIC value of 0.976 µg/mL. nih.govsemanticscholar.org The mechanism of action for some of these compounds is believed to involve the inhibition of essential mycobacterial enzymes, such as InhA. researchgate.net

| Activity Type | Compound/Derivative Class | Target Organism/Virus | In Vitro Efficacy | Reference(s) |

| Antiviral | Acetamide-substituted analog | HIV-1 | Excellent efficacy, comparable to doravirine | nih.gov |

| R-configuration enantiomers | Influenza A (H1N1) | Potential candidates | nih.gov | |

| E-isomers of certain derivatives | Herpes simplex virus | High activity, comparable to ribavirin | nih.gov | |

| Antitubercular | Compound C4 | M. tuberculosis H37Ra | MIC = 0.976 µg/mL | nih.govsemanticscholar.org |

| Compound 6b | M. tuberculosis H37Rv | MIC = 0.19 µM | researchgate.net | |

| Compounds 6e, 6h | M. tuberculosis H37RV | Moderately active (IC₅₀ < 100 µg/mL) |

Exploration of Other Biological Activities (e.g., Antioxidant, Anti-inflammatory, Anticonvulsant, Analgesic)

Beyond antimicrobial and anticancer applications, the 1,2,4-triazole scaffold has been investigated for a multitude of other biological activities. nih.gov

Anti-inflammatory and Analgesic Activity: Many 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties. mdpi.com Their mechanism often involves the inhibition of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. mdpi.com Some compounds have shown better anti-inflammatory effects and lower ulcerogenic potential than standard drugs like celecoxib (B62257) and ibuprofen (B1674241) in preclinical models. mdpi.com This activity is often coupled with analgesic effects. researchgate.net

Anticonvulsant Activity: A substantial body of research has highlighted the anticonvulsant potential of 1,2,4-triazole derivatives. nih.govnih.gov These compounds have shown efficacy in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.gov For example, 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed a strong anticonvulsant effect with an ED₅₀ value of 38.5 mg/kg in the MES test. nih.gov Some derivatives are thought to exert their effect by interacting with voltage-gated sodium channels or benzodiazepine (B76468) binding sites. nih.gov

Antioxidant Activity: Overproduction of free radicals can lead to oxidative stress, which is implicated in numerous diseases. nih.govisres.org Many 1,2,4-triazole derivatives have been identified as potent antioxidants. nih.govresearchgate.net Their ability to scavenge free radicals has been demonstrated in various in vitro assays, such as the DPPH radical scavenging bioassay. isres.org The presence of specific substituents, such as hydroxyl groups on an aromatic ring, can enhance this antioxidant capacity. isres.org

| Biological Activity | Compound/Derivative Class | Key Findings/Efficacy | Proposed Mechanism | Reference(s) |

| Anti-inflammatory | Diaryl-1,2,4-triazoles (21a, 21b) | Potent against COX-2 (IC₅₀ = 1.98–2.13 µM) | COX-2 Inhibition | mdpi.com |

| Anticonvulsant | 4-Butyl-5–(3-chlorophenyl)-...-3-thione (68) | ED₅₀ = 38.5 mg/kg (MES test) | Not specified | nih.gov |

| 3-(1H-1,2,4-triazol-1-yl)chroman-4-one (1) | Significant protection against PTZ-induced seizures | Not specified | nih.gov | |

| TP-427 | ED₅₀ = 40.9 to 64.9 mg/kg (6Hz seizure model) | Not specified | unifi.it | |

| Antioxidant | Phenyl substituted 1,2,4-triazole-3-thiol (1a) | Highest DPPH scavenging activity in its series | Free radical scavenging | isres.org |

| Schiff base-1,2,4-triazoles with BHT | Higher DPPH inhibition than standard BHT | Free radical scavenging | isres.org |

Studies on Triazole Derivatives as Enzyme Inhibitors

The ability of the 1,2,4-triazole scaffold to interact with the active sites of various enzymes is central to its broad therapeutic potential. researchgate.netisp.edu.pk Beyond the already discussed CYP51, COX, and LOX, triazole derivatives have been designed and synthesized to target a wide array of other enzymes.

For instance, novel azinane triazole-based derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. acs.orgbohrium.com The same study identified inhibitors of α-glucosidase, a target for diabetes mellitus, as well as urease and lipoxygenase. acs.org Other research has focused on developing 1,2,4-triazole-based inhibitors for carbonic anhydrases, topoisomerases, and phosphatases, highlighting the scaffold's versatility in targeting enzymes implicated in diverse pathological conditions. nih.govresearchgate.net This broad enzyme-inhibiting capability underscores the importance of the 1,2,4-triazole nucleus in modern drug discovery. isp.edu.pk

| Target Enzyme | Therapeutic Area | Compound Class | Efficacy (IC₅₀) | Reference(s) |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Azinane triazole derivative (12d) | 0.73 ± 0.54 µM | acs.org |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Azinane triazole derivative (12m) | 0.038 ± 0.50 µM | acs.org |

| α-Glucosidase | Diabetes Mellitus | Azinane triazole derivative (12d) | 36.74 ± 1.24 µM | acs.org |

| Urease | Various | Azinane triazole derivative (12d) | 19.35 ± 1.28 µM | acs.org |

| BRAF Kinase | Cancer | Novel 1,2,4-triazole derivative (8d) | Potent inhibition | nih.gov |

| EGFR Kinase | Cancer | Novel 1,2,4-triazole derivative (8c) | 3.6 µM | nih.gov |

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

While no specific studies on the inhibitory activity of 3-(3-Bromobenzyl)-4-methyl-4H-1,2,4-triazole against 11β-HSD1 have been identified, the 1,2,4-triazole scaffold is a key feature in a number of potent inhibitors of this enzyme. mdpi.comnih.govresearchwithnj.com 11β-HSD1 is a crucial enzyme in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes. mdpi.commdpi.com Research has shown that adamantane-linked 1,2,4-triazole derivatives are effective inhibitors of 11β-HSD1. mdpi.com Similarly, 3-(phenylcyclobutyl)-1,2,4-triazoles have been identified as inhibitors of 11β-HSD1. researchwithnj.com The triazole ring in these inhibitors often plays a critical role in binding to the enzyme's active site. nih.gov

Inhibition of DNA Gyrase and Cyclin-Dependent Kinase 2 (CDK2)

There is no available research specifically detailing the inhibitory effects of this compound on DNA gyrase or Cyclin-Dependent Kinase 2 (CDK2). However, the 1,2,4-triazole nucleus is a component of various compounds designed as inhibitors of these enzymes. For instance, certain 1,2,4-triazole-naphthyridinone hybrids have shown potent inhibitory activity against E. coli DNA gyrase. nih.gov In the context of cancer therapy, novel indolyl 1,2,4-triazole derivatives have been designed and evaluated as inhibitors of CDK4 and CDK6, which are closely related to CDK2 and crucial for cell cycle regulation. nih.gov The development of 1-acyl-1H- mdpi.comnih.govarabjchem.orgtriazole-3,5-diamine analogues has also yielded potent and selective inhibitors of CDK1 and CDK2. researchgate.net

Inhibition of Acetylcholinesterase and α-Glucosidase

Specific inhibitory activities of this compound against acetylcholinesterase (AChE) and α-glucosidase are not reported in the scientific literature. However, the 1,2,4-triazole scaffold is a common structural motif in inhibitors of these enzymes. A series of novel 1,2,4-triazole analogs bearing a piperidine (B6355638) moiety were synthesized and demonstrated potent inhibitory activity against both AChE and α-glucosidase. arabjchem.org The electronegative groups attached to the triazole ring in these derivatives were found to enhance their inhibitory potential. arabjchem.org Furthermore, 1,2,3-triazole-linked tacrine (B349632) derivatives have been synthesized and evaluated as dual inhibitors of cholinesterases and α-glucosidase. rsc.org

Targeting Aromatase Enzymes and Prostaglandin-Endoperoxide Synthase

No specific data exists for the targeting of aromatase enzymes or prostaglandin-endoperoxide synthase by this compound. Nevertheless, the 1,2,4-triazole ring is a hallmark of many non-steroidal aromatase inhibitors used in the treatment of estrogen-dependent breast cancer. nih.gov Drugs like letrozole and anastrozole contain a 1,2,4-triazole ring that is crucial for their inhibitory action, which involves binding to the heme iron of the aromatase enzyme. nih.gov The design of novel 1,2,3-triazole/1,2,4-triazole hybrids has also led to the discovery of potent aromatase inhibitors. bohrium.comnih.govresearchgate.net

The Role of the 1,2,4-Triazole Nucleus in Molecular Hybridization Approaches

The 1,2,4-triazole nucleus is a highly valued scaffold in medicinal chemistry, particularly in the strategy of molecular hybridization. nih.gov This approach involves covalently linking two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced biological activity, improved selectivity, or a dual mode of action. mdpi.comacademindex.com The 1,2,4-triazole ring serves as an excellent linker or core structure in these hybrids due to its unique physicochemical properties. nih.gov

The triazole ring is metabolically stable and can act as a bioisostere for amide or ester groups, improving the pharmacokinetic profile of a drug candidate. nih.govnih.gov Its three nitrogen atoms can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. nih.gov The rigid, planar structure of the triazole ring can also help to properly orient the other pharmacophoric groups for optimal interaction with their respective targets.

Numerous studies have demonstrated the successful application of the 1,2,4-triazole nucleus in creating hybrid molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net For example, hybrid molecules incorporating a 1,2,4-triazole ring have been designed to target multiple enzymes or receptors involved in a particular disease, which can lead to a more effective therapeutic outcome.

Investigation of Triazole Moieties in Epigenetic Modulation (e.g., Histone-Modifying Enzymes)

Triazole moieties are increasingly being investigated for their role in epigenetic modulation, particularly in the development of inhibitors for histone-modifying enzymes. researchgate.net These enzymes, such as histone deacetylases (HDACs) and histone methyltransferases (HMTs), play a critical role in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer. researchgate.netnih.gov

The triazole ring can be incorporated into molecules designed to inhibit these enzymes. researchgate.net For instance, the nitrogen atoms of the triazole ring can act as zinc-binding groups in the active site of HDACs, which is a key interaction for inhibitory activity. researchgate.net The versatility of the triazole scaffold allows for the synthesis of diverse libraries of compounds that can be screened for their ability to selectively inhibit specific histone-modifying enzymes.

The development of triazole-containing compounds as "epidrugs" is an active area of research. These agents can induce changes in chromatin structure, leading to the re-expression of tumor suppressor genes that have been silenced in cancer cells. researchgate.net The ability of triazole moieties to be incorporated into various molecular frameworks makes them valuable tools in the design of novel therapeutics that target the epigenetic machinery. researchgate.net

Research Applications in Agricultural Chemistry Mechanistic and Environmental Impact Studies

Fungicidal Research and Plant Disease Management

The 1,2,4-triazole (B32235) ring is a cornerstone of modern fungicidal chemistry. nih.govrjptonline.org Compounds containing this heterocycle are among the most important systemic fungicides used globally for controlling a wide spectrum of fungal diseases in plants. indexcopernicus.com Their development has been crucial for protecting major crops and ensuring food security. nih.gov Research has demonstrated that introducing various substituents, such as halogenated phenyl groups, can significantly influence the efficacy and spectrum of activity of these compounds. nih.govmdpi.comfrontiersin.org

For instance, studies on novel 1,2,4-triazole derivatives have shown potent activity against a range of phytopathogens. The data below illustrates the fungicidal efficacy of various triazole compounds against economically important plant diseases.

Interactive Table: Fungicidal Activity of Selected 1,2,4-Triazole Derivatives

| Compound Name | Target Pathogen | Efficacy (EC₅₀ in mg/L) | Reference |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Sclerotinia sclerotiorum | 1.59 | nih.govnih.gov |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Phytophthora infestans | 0.46 | nih.govnih.gov |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Rhizoctonia solani | 0.27 | nih.govnih.gov |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | Sclerotinia sclerotiorum | 0.12 | nih.govnih.gov |

| N-(3-Chlorophenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | Phytophthora capsici | 17.362 | mdpi.comresearchgate.net |

| Isopropyl (1-(2-bromophenyl)-3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamate Derivative (8k) | Physalospora piricola | 10.126 | nih.gov |

The primary mechanism of action for the vast majority of triazole fungicides is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Triazole fungicides act as sterol demethylation inhibitors (DMIs). mdpi.com They specifically target and inhibit the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is essential for the conversion of lanosterol to ergosterol. The nitrogen atom (at position 4) of the triazole ring binds to the heme iron atom at the active site of the CYP51 enzyme, while the rest of the molecule interacts with the surrounding protein structure. This binding prevents the natural substrate from accessing the active site, thereby blocking the demethylation step. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterol precursors disrupt the fungal cell membrane structure and function, ultimately leading to the inhibition of fungal growth. nih.gov

The widespread and prolonged use of triazole fungicides has led to the development of resistance in various plant pathogen populations. This is a significant concern in plant disease management. Several mechanisms contribute to the development of resistance:

Target Site Modification: Point mutations in the CYP51 gene can alter the structure of the 14α-demethylase enzyme, reducing its binding affinity for triazole fungicides. This is one of the most common resistance mechanisms.

Overexpression of the Target Gene: An increase in the production of the CYP51 enzyme can occur, meaning higher concentrations of the fungicide are required to achieve effective inhibition.

Increased Efflux: Pathogens can develop enhanced efflux pump systems that actively transport the fungicide out of the fungal cell, preventing it from reaching its target enzyme at a sufficient concentration.

Managing resistance requires strategies such as rotating fungicides with different modes of action and avoiding the repeated use of triazoles alone, especially under high disease pressure.

Herbicidal and Insecticidal Research

Beyond their fungicidal properties, the 1,2,4-triazole scaffold is a versatile platform for discovering other types of agrochemicals, including herbicides and insecticides. nih.govrjptonline.org Research into different derivatives has shown that modifications to the core structure can impart potent herbicidal or insecticidal activity.

For example, various N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides have demonstrated significant herbicidal activity, with some showing high selectivity between weeds and crops like rice. nih.gov Other studies have synthesized 1,2,4-triazole derivatives containing a pyrazole (B372694) moiety that exhibit moderate to good herbicidal effects against various weeds. researchgate.net The presence of halogenated benzyl (B1604629) groups has also been shown to be beneficial for the biological activity of triazole derivatives, with some compounds strongly inhibiting the root and shoot growth of test plant species. scielo.br

Interactive Table: Herbicidal Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class/Name | Target Weed/Plant | Activity/Inhibition Rate | Reference |

| N,N-diethyl-3-((4-fluorophenyl)selenonyl)-1H-1,2,4-triazole-1-carboxamide (C6) | Cucumber (Cucumis sativus) | >90% inhibition at 1.875 µg/mL | nih.gov |

| N,N-diethyl-3-((4-fluorophenyl)selenonyl)-1H-1,2,4-triazole-1-carboxamide (C6) | Semen euphorbiae (Leptochloa chinensis) | >90% inhibition at 1.875 µg/mL | nih.gov |

| 1,2,3-Triazole Derivative (4d) | Lettuce (Lactuca sativa) | >90% inhibition at 10⁻⁴ mol L⁻¹ | scielo.br |

| 1,2,4-Triazole-Pyrazole Derivative (6f) | Lettuce | 80% inhibition | researchgate.net |

| 1,2,4-Triazole-Pyrazole Derivative (6g) | Bentgrass | 80% inhibition | researchgate.net |

In the realm of insecticides, various 1,2,4-triazole derivatives have been synthesized and screened for activity against pests like Periplaneta americana (American cockroach). rjptonline.org

Studies on Plant Growth Regulation (e.g., Retardants, Growth-Stimulating Activity)

Certain triazole compounds are known to function as potent plant growth regulators (PGRs). indexcopernicus.com This activity is distinct from their fungicidal properties and stems from a different mode of action. Many triazole-based PGRs act as growth retardants by interfering with the biosynthesis of gibberellins (B7789140) (GAs). researchgate.net Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering.

The mechanism of growth regulation involves the inhibition of cytochrome P450-dependent monooxygenases, specifically the enzyme ent-kaurene (B36324) oxidase, which catalyzes a key step in the GA biosynthetic pathway. researchgate.netsemanticscholar.org By blocking this step, triazole PGRs reduce the levels of active gibberellins in the plant, leading to a more compact growth habit, reduced shoot elongation, and often a darker green leaf color due to increased chlorophyll (B73375) concentration. researchgate.net

Commercially successful triazole PGRs include Paclobutrazol and Uniconazole. indexcopernicus.comresearchgate.net These compounds are used in horticulture and agriculture to produce more compact ornamental plants, reduce lodging (stem bending) in cereal crops, and manage tree vigor in fruit orchards. researchgate.netresearchgate.net

Environmental Research Related to Triazole-Based Agrochemicals (e.g., Thermal Stability, Degradation)

The environmental fate of triazole-based agrochemicals is a critical area of research, focusing on their persistence, mobility, and degradation in soil and water systems. The stability of the triazole ring can lead to moderate to high persistence for some compounds in the environment. researchgate.net

Studies have shown that the degradation of triazole fungicides in soil and water is influenced by factors such as soil type, temperature, pH, and microbial activity. researchgate.netmdpi.com Biodegradation by soil microorganisms is a primary pathway for the breakdown of these compounds. nih.govjmb.or.krnih.gov Several bacterial strains capable of using triazole fungicides as a source of carbon and energy have been isolated from agricultural soils. nih.govnih.gov The half-lives of triazoles can vary significantly, from a few weeks to over a year, depending on the specific compound and environmental conditions. researchgate.netmdpi.com For example, the half-life of tebuconazole (B1682727) in soil can range from 9 to 263 days depending on the initial concentration. mdpi.com Similarly, the half-life of hexaconazole (B1673136) can range from 122 to 845 days depending on the soil type. mdpi.com This persistence necessitates careful management to prevent accumulation in the environment and potential contamination of water resources. researchgate.net

Research on thermal stability helps to understand the behavior of these compounds under different conditions, which is relevant for storage and environmental breakdown processes. Thermoanalytical studies on compounds like 3-amino-1,2,4-triazole have been conducted to determine their thermal behavior and stability. rjptonline.org

Research Applications in Materials Science and Advanced Technologies

Optoelectronic Materials and Devices

Optoelectronic materials, which interact with light and electricity, are foundational to modern technology. Research into 1,2,4-triazole (B32235) derivatives has shown their promise in this field due to their inherent electronic characteristics.

Development of Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

Currently, there is no specific research available in the public domain detailing the application or development of 3-(3-Bromobenzyl)-4-methyl-4H-1,2,4-triazole in the context of Organic Light-Emitting Diodes (OLEDs), Phosphorescent OLEDs (PHOLEDs), or Polymer Light-Emitting Diodes (PLEDs).

Applications in Organic Photovoltaic Cells and Solar Cells

Investigations into the direct application of this compound in organic photovoltaic cells or solar cells have not been reported in available scientific literature.

Investigation of Luminescent Properties

Specific studies focusing on the luminescent or photophysical properties of this compound are not presently found in peer-reviewed literature. While other derivatives of 4H-1,2,4-triazole have been noted for their high luminescence, this particular compound has not been the subject of such investigation.

Exploration of Nonlinear Optical (NLO) Properties for Optoelectronic Applications

Significant research has been conducted on novel derivatives based on the 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole structural motif, which shares the core structure of the subject compound. A study focused on synthesizing new N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives and investigating their nonlinear optical (NLO) properties through both experimental and computational methods.

The synthesis began with 3-bromobenzoic acid, which was converted through several steps into a 1,2,4-triazole derivative, which then served as a precursor for the final compounds. The NLO properties were analyzed using Density Functional Theory (DFT) calculations, which are crucial for predicting the potential of materials in optoelectronic applications like optical switching and data storage.

Key findings from the DFT analysis revealed that the synthesized derivatives possess promising NLO characteristics. The analysis included calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap (ΔE), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. One particular derivative, designated as 7c in the study, exhibited a low band gap and significant hyperpolarizability values, indicating its strong potential for use in NLO materials.

| Parameter | Value |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 4.618 eV |

| Linear Polarizability (α) | 4.195 x 10-23 esu |

| First Hyperpolarizability (β) | 6.317 x 10-30 esu |

| Second Hyperpolarizability (γ) | 4.314 x 10-35 esu |

These findings underscore the potential of materials derived from the 3-bromobenzyl-4-methyl-4H-1,2,4-triazole framework in the fabrication of advanced optoelectronic devices.

Polymeric Materials and Supramolecular Assemblies

The incorporation of specific chemical moieties into larger structures like polymers or supramolecular assemblies can create materials with novel functions.

Synthesis of Electrical Memory Polymers

There is no available research data concerning the synthesis or use of this compound in the development of electrical memory polymers.

High Energy Density Compounds (HEDCs) and Energetic Materials Research

The 1,2,4-triazole ring is a key structural motif in the development of high-energy-density materials (HEDCs). Its high nitrogen content contributes to a large positive heat of formation, releasing substantial energy upon decomposition. Research in this area often focuses on the synthesis of nitrogen-rich salts and fused heterocyclic systems incorporating the 1,2,4-triazole core to achieve a balance of high performance and low sensitivity.

Although no specific studies on the energetic properties of this compound were identified, research on related compounds highlights the potential of the 1,2,4-triazole framework. For instance, the combination of 1,2,4-triazole and 1,2,3-triazole rings has been explored to fine-tune energetic properties. energetic-materials.org.cn The introduction of nitro groups or the formation of energetic salts with anions like perchlorate (B79767) or nitrate (B79036) are common strategies to enhance the energetic output of triazole-based compounds. The presence of the bromobenzyl group in the target molecule would likely influence its density and thermal stability, key parameters for energetic materials. However, without experimental data, its potential as an HEDC remains speculative.

Corrosion Inhibition Studies

Derivatives of 1,2,4-triazole are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys in aggressive environments. researchgate.netnih.gov The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com This adsorption typically occurs through the nitrogen heteroatoms, which can coordinate with metal ions, and the π-electrons of the triazole ring.

Studies on various 3-substituted 1,2,4-triazoles have demonstrated their ability to inhibit corrosion on steel in acidic solutions. mdpi.com The effectiveness of these inhibitors is often dependent on the nature of the substituent groups. For example, the presence of aromatic rings and additional heteroatoms can enhance the adsorption and, consequently, the inhibition efficiency. While there is no specific data on the corrosion inhibition performance of this compound, its molecular structure suggests it could be a candidate for such applications. The benzyl (B1604629) group could contribute to a larger surface coverage on the metal.

Below is a table summarizing the corrosion inhibition efficiencies of some 1,2,4-triazole derivatives on different metals, illustrating the general effectiveness of this class of compounds.

| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| 1,2,4-triazole (TAZ) | Aluminum Brass | 3.5 wt.% NaCl | 84.4 |

| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass | 3.5 wt.% NaCl | 86.4 |

| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass | 3.5 wt.% NaCl | 87.1 |

| 5-heptyl-1,2,4-triazole-3,4-diamine | Mild Steel | 1 M HCl | High |

| 4,5-diphenyl-4H-1,2,4-triazole-3-thiol | Mild Steel | 5 M HCl | High |

Coordination Chemistry: Triazoles as Ligands for Metal Complexes and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the 1,2,4-triazole ring are excellent coordinating sites for metal ions, making triazole derivatives versatile ligands in coordination chemistry. ekb.egnih.gov They can act as monodentate or bidentate bridging ligands, leading to the formation of a wide variety of metal complexes and coordination polymers, including metal-organic frameworks (MOFs). mdpi.comginekologiaipoloznictwo.com The resulting structures and their properties are highly dependent on the substituents on the triazole ring.

While no metal complexes or MOFs specifically incorporating this compound as a ligand have been reported, the broader family of 1,2,4-triazole-based MOFs has been extensively studied for applications in gas storage, separation, and catalysis. nih.gov The synthesis of a series of two-dimensional microporous triazole-functionalized MOFs using 1-(4-aminobenzyl)-1,2,4-triazole demonstrates the utility of substituted triazoles in creating functional materials. rsc.org The bromobenzyl and methyl groups in this compound would influence the steric and electronic properties of the ligand, which in turn would affect the structure and potential applications of its metal complexes or MOFs.

Sensing Applications

The photophysical properties of 1,2,4-triazole derivatives, particularly their potential for luminescence, have led to their investigation in sensing applications. nih.govmdpi.com The triazole ring can be incorporated into larger conjugated systems to create fluorescent molecules whose emission can be modulated by the presence of specific analytes. dntb.gov.ua

For example, some 4H-1,2,4-triazole derivatives have been shown to exhibit high luminescence quantum yields. nih.govresearchgate.net Furthermore, metal-organic frameworks constructed from triazole-based ligands have been developed as luminescent probes for the detection of metal ions and small molecules. rsc.org A study on 1-(4-aminobenzyl)-1,2,4-triazole based MOFs showed highly sensitive luminescent responses to acetone (B3395972) and Fe³⁺ ions. rsc.org Although the sensing capabilities of this compound have not been explored, its structure provides a scaffold that could be functionalized to develop new chemosensors. The bromobenzyl group could potentially participate in interactions that influence the molecule's photophysical response to analytes.

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation 3-(3-Bromobenzyl)-4-methyl-4H-1,2,4-triazole Derivatives

The rational design of next-generation derivatives of this compound is a key strategy to enhance its biological activity and selectivity. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of structure-activity relationships (SAR) to make targeted chemical modifications. Future research will likely focus on several key areas of molecular modification to optimize the therapeutic profile of this scaffold.

One promising direction is the exploration of various substituents on both the benzyl (B1604629) and triazole rings. The bromine atom on the benzyl ring, for instance, offers a site for a range of chemical transformations, including Suzuki and Sonogashira coupling reactions, which could introduce diverse aryl, heteroaryl, or alkynyl groups. These modifications can significantly influence the molecule's steric and electronic properties, potentially leading to improved interactions with biological targets. Furthermore, the methyl group at the N4 position of the triazole ring could be replaced with other alkyl or aryl groups to modulate the compound's lipophilicity and pharmacokinetic properties. A systematic investigation of these substitutions will be crucial in developing a comprehensive SAR profile.

Another important aspect of rational design is the incorporation of pharmacophoric features known to be important for specific biological activities. For example, if the target is a particular enzyme, moieties known to interact with the active site could be appended to the triazole scaffold. This might involve the addition of hydrogen bond donors or acceptors, or groups that can form specific hydrophobic or electrostatic interactions. The goal is to create hybrid molecules that combine the favorable properties of the this compound core with the target-specific features of other known bioactive compounds.

The table below illustrates a hypothetical series of next-generation derivatives designed to explore the structure-activity relationships of the this compound scaffold. The modifications are proposed to probe the effects of electronic and steric changes at key positions on the molecule's biological activity.

| Compound ID | R1 (on Benzyl Ring) | R2 (at N4 of Triazole) | Rationale for Design | Predicted Biological Activity |

|---|---|---|---|---|

| DBMT-1 | -CN | -CH3 | Electron-withdrawing group to enhance target binding affinity. | Enhanced anticancer activity. |

| DBMT-2 | -OCH3 | -CH3 | Electron-donating group to modulate electronic properties. | Improved antifungal properties. |

| DBMT-3 | -Br | -CH2CH3 | Increase lipophilicity for better cell membrane permeability. | Enhanced CNS activity. |

| DBMT-4 | -Br | -Cyclopropyl | Introduce conformational rigidity to improve binding specificity. | Increased selectivity for a specific enzyme target. |

| DBMT-5 | -Phenyl | -CH3 | Introduce a bulky group to explore steric tolerance of the binding pocket. | Altered target profile. |

Advanced Computational Modeling for Precise Structure-Function Relationship Elucidation

Advanced computational modeling is set to play a pivotal role in elucidating the precise structure-function relationships of this compound and its derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations will be instrumental in predicting the biological activities of novel analogs and in understanding their interactions with molecular targets at an atomic level. nih.govresearchgate.net

3D-QSAR studies, for example, can generate predictive models that correlate the three-dimensional properties of molecules with their biological activities. nih.govnih.govfrontiersin.org These models can help identify the key steric and electronic features required for optimal activity, guiding the design of more potent and selective compounds. researchgate.net For instance, a CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) study could reveal that a bulky substituent at a particular position on the benzyl ring is detrimental to activity, while a hydrogen bond donor at another position is beneficial.

Molecular docking simulations can provide insights into the binding modes of this compound derivatives within the active sites of their biological targets. rsc.orgasianpubs.orgijper.org This information is invaluable for understanding the molecular basis of their activity and for designing new molecules with improved binding affinities. rsc.orgpensoft.net For example, docking studies might reveal that the bromobenzyl group fits into a hydrophobic pocket of the target protein, while the triazole ring forms hydrogen bonds with key amino acid residues. nih.gov

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding interactions. MD simulations can help assess the stability of the predicted binding modes and can reveal subtle conformational changes that may be important for biological activity.

The following table presents a hypothetical summary of a computational study on a series of this compound derivatives, illustrating the types of data that can be generated and their implications for drug design.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues | Predicted ADMET Properties |

|---|---|---|---|---|

| DBMT-1 | -9.5 | 50 nM | Tyr234, Phe356, Arg120 | Good oral bioavailability, low toxicity. |

| DBMT-2 | -8.7 | 150 nM | Tyr234, Phe356, Asp301 | Moderate oral bioavailability, low toxicity. |

| DBMT-3 | -10.2 | 25 nM | Tyr234, Phe356, Arg120, Leu340 | High oral bioavailability, potential for CNS penetration. |

| DBMT-4 | -9.8 | 40 nM | Tyr234, Phe356, Arg120 | Good oral bioavailability, improved metabolic stability. |

| DBMT-5 | -7.5 | 500 nM | Tyr234, Arg120 | Low oral bioavailability, potential for off-target effects. |

Exploration of Novel Biological Targets and Mechanisms of Action

While 1,2,4-triazole (B32235) derivatives are known for their broad spectrum of biological activities, including antifungal, anticancer, and antimicrobial effects, the specific biological targets and mechanisms of action for many of these compounds remain to be fully elucidated. nih.govuobaghdad.edu.iqmdpi.com A significant future research direction for this compound will be the identification of its novel biological targets and the detailed investigation of its mechanisms of action.

Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling (ABPP), and yeast three-hybrid systems, can be employed to identify the cellular proteins that interact with this compound. Once potential targets are identified, their biological relevance can be validated using techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing.

Understanding the mechanism of action at a molecular level is crucial for the development of safe and effective drugs. For example, if this compound is found to be an inhibitor of a particular enzyme, further studies would be needed to determine whether it is a competitive, non-competitive, or uncompetitive inhibitor. Kinetic studies and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, can provide detailed information about how the compound binds to its target and inhibits its function.

Furthermore, exploring the potential for polypharmacology, where a single compound interacts with multiple targets, is an emerging area of interest. This can lead to synergistic therapeutic effects or, conversely, to off-target side effects. A comprehensive understanding of the target profile of this compound will be essential for its future development.

The table below provides a hypothetical overview of potential novel biological targets for this compound and the corresponding therapeutic implications.

| Potential Biological Target | Therapeutic Area | Proposed Mechanism of Action | Experimental Validation Approach |

|---|---|---|---|

| Protein Kinase C | Oncology | Inhibition of signal transduction pathways involved in cell proliferation. | In vitro kinase assays, cellular thermal shift assays. |

| DNA Gyrase | Infectious Diseases | Inhibition of bacterial DNA replication. | Enzyme inhibition assays, antibacterial susceptibility testing. |

| Monoamine Oxidase B | Neurology | Modulation of neurotransmitter levels in the brain. | Enzyme inhibition assays, in vivo microdialysis. |

| Tubulin | Oncology | Disruption of microtubule dynamics, leading to cell cycle arrest. nih.gov | Tubulin polymerization assays, immunofluorescence microscopy. |

| Lanosterol (B1674476) 14α-demethylase | Infectious Diseases | Inhibition of ergosterol (B1671047) biosynthesis in fungi. nih.gov | Enzyme inhibition assays, antifungal susceptibility testing. |

Development of Sustainable and Green Synthesis Methodologies for Triazole Compounds

The principles of green chemistry are becoming increasingly important in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net Future research on this compound will undoubtedly focus on the development of sustainable and environmentally friendly synthetic methodologies. nih.govrsc.org This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.com

One promising area is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields compared to conventional heating methods. jmrionline.comrsc.org Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and efficiency. mdpi.com The development of one-pot, multi-component reactions for the synthesis of the triazole core is also a key goal of green chemistry, as it reduces the number of synthetic steps and minimizes waste generation. nih.gov

The use of greener solvents, such as water, ionic liquids, or supercritical fluids, is another important aspect of sustainable synthesis. rsc.org These solvents can replace the volatile and often toxic organic solvents that are commonly used in organic synthesis. The development of catalytic methods that use earth-abundant and non-toxic metals is also a priority.

Furthermore, the principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, will guide the design of new synthetic routes. The development of sustainable and green synthesis methodologies for this compound will not only reduce the environmental impact of its production but also make it more economically viable.

The table below compares a hypothetical conventional synthesis with a potential green synthesis for a 1,2,4-triazole derivative, highlighting the advantages of the green approach.

| Parameter | Conventional Synthesis | Green Synthesis |

|---|---|---|

| Solvent | Toluene, DMF | Water or PEG-400 rsc.org |

| Catalyst | Strong acids or bases | Reusable solid acid catalyst |

| Energy Source | Conventional heating (reflux) | Microwave irradiation rsc.org |

| Reaction Time | 12-24 hours | 10-30 minutes |

| Yield | 60-70% | 85-95% |

| Waste Generation | Significant solvent and reagent waste | Minimal waste, recyclable catalyst and solvent |

Integration of this compound into Multifunctional Materials for Synergistic Applications

The unique chemical properties of the 1,2,4-triazole ring, including its ability to coordinate with metal ions and its thermal stability, make it an attractive building block for the development of multifunctional materials. researchgate.net Future research will likely explore the integration of this compound into polymers, metal-organic frameworks (MOFs), and other materials to create synergistic applications. rsc.orgscispace.com

For example, polymers containing the this compound moiety could exhibit interesting properties, such as enhanced thermal stability, flame retardancy, or antimicrobial activity. These materials could find applications in a variety of fields, from advanced coatings and adhesives to biomedical devices. mdpi.com The bromine atom on the benzyl ring could also be used as a handle for further functionalization of the polymer.

The incorporation of this compound into MOFs could lead to materials with tailored porosity and functionality. These MOFs could be used for applications such as gas storage and separation, catalysis, and drug delivery. The triazole ring can act as a linker in the MOF structure, while the bromobenzyl group could be used to tune the properties of the pores.

Furthermore, the development of hybrid materials that combine the biological activity of this compound with the properties of other materials could lead to exciting new applications. For example, a drug delivery system could be designed where the triazole derivative is loaded into a nanoparticle, allowing for targeted delivery to cancer cells.

The table below outlines potential multifunctional materials incorporating this compound and their potential synergistic applications.

Q & A

Q. What are the standard synthetic routes for 3-(3-Bromobenzyl)-4-methyl-4H-1,2,4-triazole?

The compound is typically synthesized via cyclization of hydrazine derivatives with bromobenzyl halides under alkaline conditions. For example, triazole precursors react with 3-bromobenzyl bromide in the presence of a base like KOH or NaOH, followed by purification via column chromatography. Reaction yields (~65%) and purity are influenced by solvent choice (e.g., ethanol or DMSO) and reflux duration (12–18 hours) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Post-synthesis characterization requires:

- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., methyl group at δ 2.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- Elemental Analysis (CHNS) : Validates molecular formula accuracy (e.g., C10H10BrN3) .

- LC-MS : Determines molecular ion peaks (e.g., [M+H]+ at m/z 266.1) .

Q. What preliminary biological activities are associated with this compound?

Triazole derivatives exhibit antifungal and antibacterial properties. Initial screening involves:

Q. How is the purity of the compound validated?

Purity (>95%) is confirmed using:

- HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- Melting point analysis (e.g., 141–143°C) to detect impurities .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and reaction time?

Microwave irradiation reduces reaction time from hours to minutes (e.g., 45 minutes at 165°C) while maintaining high yields (~80%). Optimal conditions include a pressure of 12.2 bar and molecular weight control (~540 g/mol) to prevent decomposition .

Q. What strategies resolve contradictions in crystallographic data for structural elucidation?

Use SHELX programs (e.g., SHELXL for refinement) to analyze high-resolution X-ray diffraction data. For ambiguous electron density maps, iterative refinement and twinning detection (via PLATON) are critical. Cross-validation with NMR and DFT calculations ensures structural accuracy .

Q. How does substituent variation impact bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

- Bromine position : 3-bromobenzyl enhances hydrophobic interactions with fungal cytochrome P450 enzymes.

- Methyl group : Stabilizes triazole ring conformation, improving binding affinity. Comparative assays with 4-bromo or chloro analogs show reduced activity (e.g., MIC increases to 32 µg/mL) .

Q. What methodologies quantify enzyme inhibition mechanisms?

- Docking simulations (AutoDock Vina): Predict binding modes with target enzymes (e.g., lanosterol 14α-demethylase).

- Kinetic assays : Measure IC50 via fluorometric detection of enzyme activity inhibition (e.g., IC50 = 2.5 µM) .

Q. How are substitution reactions optimized for derivative synthesis?

The chloromethyl group in analogs undergoes nucleophilic substitution with amines/thiols under controlled pH (e.g., pH 8–9 in THF). Kinetic studies show second-order rate constants (k = 0.15 M⁻¹s⁻¹) for reactions with benzylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.